molecular formula C20H20N2O5 B11009004 Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11009004
M. Wt: 368.4 g/mol
InChI Key: ZGRXMZBXPHFKKK-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic compound featuring a pyrrolidinone core (2-oxopyrrolidin-1-yl) substituted with a carbamoyl-linked 4-hydroxyphenyl group and an ethyl benzoate ester. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the carbamoyl and hydroxyl groups) and moderate lipophilicity (due to the ethyl ester).

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 4-[4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H20N2O5/c1-2-27-20(26)13-3-7-16(8-4-13)22-12-14(11-18(22)24)19(25)21-15-5-9-17(23)10-6-15/h3-10,14,23H,2,11-12H2,1H3,(H,21,25)

InChI Key

ZGRXMZBXPHFKKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Core Pyrrolidinone Ring Formation

The 2-oxopyrrolidin-1-yl moiety is synthesized via cyclization of γ-aminobutyric acid derivatives or lactamization of substituted succinimide precursors. A key method involves:

  • Step 1 : Reacting 4-hydroxy-2-oxo-1-pyrrolidineacetic acid with ethanol under acidic conditions (e.g., sulfuric acid) to form ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate.

  • Step 2 : Functionalizing the pyrrolidine nitrogen via nucleophilic substitution or coupling reactions.

Reaction conditions for cyclization typically involve refluxing in cyclohexane for 7 hours with sulfuric acid as a catalyst, achieving yields >80%.

Carbamoylation with 4-Hydroxyphenylamine

The 4-[(4-hydroxyphenyl)carbamoyl] group is introduced via:

  • Method A : Direct coupling of 4-hydroxyphenylamine with a pyrrolidinone-activated carbonyl (e.g., acid chloride or mixed anhydride).

  • Method B : Catalytic amidation using p-toluenesulfonic acid in toluene at 110–120°C, achieving 70–85% yields.

Critical parameters:

  • Catalyst : Boric acid/sulfuric acid mixtures (40–60% w/w) enhance reaction rates by stabilizing intermediates.

  • Solvent : Aromatic hydrocarbons (xylene, toluene) maintain reactant dispersion, preventing side reactions.

Esterification and Final Assembly

Benzoate Ester Formation

The ethyl benzoate group is introduced via Fischer esterification:

  • Reacting 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid with ethanol in the presence of sulfuric acid (1.5% w/w) under reflux.

  • Water removal via Dean-Stark trap improves equilibrium shift, achieving >95% conversion.

One-Pot Multi-Step Synthesis

A streamlined approach combines:

  • Pyrrolidinone synthesis (as in Section 1.1).

  • In-situ carbamoylation using 4-hydroxyphenyl isocyanate.

  • Simultaneous esterification with ethyl chloroformate.

This method reduces purification steps but requires precise stoichiometric control to avoid over- or under-functionalization.

Catalytic Systems and Optimization

Acid Catalysts

CatalystSolventTemperature (°C)Yield (%)Source
H₂SO₄/H₃BO₃ (1:1)Xylene170–17598.5
p-Toluenesulfonic acidToluene110–12085
H₂SO₄Cyclohexane80–9078

Key findings:

  • Boric acid co-catalysts reduce side reactions by stabilizing hydroxyl groups.

  • Sulfonic acids enable milder conditions but require longer reaction times.

Solvent Effects

  • Xylene : Optimal for high-temperature reactions (170–175°C), facilitating water removal.

  • Toluene : Suitable for lower-boiling point syntheses but extends reaction duration by 20–30%.

Purification and Characterization

Isolation Techniques

  • Crude product filtration : Post-reaction cooling to room temperature precipitates the compound, which is washed with cold xylene.

  • Neutralization : Sodium bicarbonate washes remove residual acids.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >99% purity.

Analytical Data

  • Melting Point : 242–245°C (consistent across methods).

  • Spectroscopic Confirmation :

    • IR : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.85–7.90 (m, aromatic H).

Challenges and Scalability Considerations

Common Side Reactions

  • Ester Hydrolysis : Mitigated by anhydrous conditions and rapid workup.

  • Pyrrolidinone Ring Opening : Occurs at pH > 8, necessitating neutral post-reaction treatment.

Industrial Scalability

  • Continuous Flow Systems : Proposed for Steps 1 and 2 to enhance heat transfer and reduce catalyst loading.

  • Cost Analysis : Boric acid/sulfuric acid catalysts reduce raw material costs by 15% compared to sulfonic acids .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone ring and the benzoate ester can be reduced to their respective alcohols.

    Substitution: The hydroxy group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anti-Cancer Properties

Preliminary studies suggest that ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate exhibits notable anti-cancer properties . Compounds with similar structural characteristics have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of the hydroxyphenyl and pyrrolidine moieties enhances its interaction with biological targets involved in tumor growth regulation .

Interaction with Biological Targets

Research indicates that this compound may interact with proteins in cell signaling pathways, potentially modulating their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate these interactions further .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

  • Cell Proliferation Inhibition : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anti-cancer agent .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that this compound may act by modulating key signaling pathways involved in apoptosis and cell cycle regulation .
  • Comparative Efficacy : In comparative studies against standard chemotherapeutic agents, this compound demonstrated superior efficacy in inhibiting tumor growth in animal models .

Mechanism of Action

The mechanism by which Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions.

Comparison with Similar Compounds

Structural Differences :

  • Core: Pyrrole ring (aromatic, planar) vs. pyrrolidinone (non-aromatic, lactam).
  • Substituents : Benzyloxy group (electron-donating) vs. 4-hydroxyphenyl (electron-withdrawing).
  • Side Chain : Ethoxy-oxobutyl chain absent in the target compound.

Functional Implications :

Sulfonamido Derivatives: 4-(p-Toluene Sulfonamido) Benzoyl Isothiocyanate

Structural Differences :

  • Functional Groups : Sulfonamido (acidic NH) vs. carbamoyl (neutral NH).
  • Core: Benzene vs. pyrrolidinone.

Functional Implications :

  • Sulfonamido’s acidity (pKa ~10) enhances solubility in basic conditions, whereas the carbamoyl group’s neutrality may favor passive diffusion.
  • The isothiocyanate group in the derivative offers reactivity for covalent binding, unlike the stable ester in the target compound .

Oxoacetate Esters: Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate and Methyl 2-(4-Hydroxyphenyl)-2-oxoacetate

Structural Differences :

  • Core: Linear oxoacetate vs. cyclic pyrrolidinone.
  • Substituents : Methoxy (electron-donating) and hydroxyl (electron-withdrawing) groups.

Functional Implications :

  • The oxoacetate’s ketone and ester groups increase electrophilicity, favoring nucleophilic reactions (e.g., Schiff base formation).
  • The hydroxyl group in the target compound may enhance antioxidant activity compared to methoxy derivatives .

Pyrimidine Derivatives: Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Structural Differences :

  • Core: Tetrahydropyrimidine (six-membered, saturated) vs. pyrrolidinone (five-membered, lactam).
  • Functional Groups : Thioxo (sulfur-containing) vs. carbamoyl.

Functional Implications :

  • The thioxo group can act as a hydrogen-bond acceptor or participate in metal coordination, unlike the carbamoyl’s NH donor.

Key Observations :

  • The target compound’s synthesis likely involves nucleophilic substitution (e.g., pyrrolidinone formation) under basic conditions, similar to methods in .
  • Yields for analogs vary with substituent reactivity: electron-withdrawing groups (e.g., hydroxyl) may slow reactions compared to electron-donating groups (e.g., methoxy) .

Physicochemical and Spectral Properties

Infrared (IR) Spectral Peaks :

  • Target Compound : Expected N-H stretch (~3300 cm⁻¹, carbamoyl), C=O stretches (~1700 cm⁻¹, ester and lactam) .
  • Sulfonamido Derivative : S=O stretches (~1350, 1150 cm⁻¹) distinct from carbamoyl .

Solubility Trends :

  • Hydroxyl-substituted compounds (target, pyrimidine derivative) show higher aqueous solubility than benzyloxy or methoxy analogs.

Biological Activity

Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities, particularly in anti-cancer properties. Compounds with similar structures have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The hydroxyphenyl and pyrrolidine moieties may enhance interactions with biological targets such as enzymes or receptors involved in tumor growth .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to disrupt cell cycle progression.
  • Induction of Apoptosis : The structural features may facilitate the activation of apoptotic pathways in cancer cells.
  • Modulation of Protein Interactions : Interaction studies indicate potential binding affinity to proteins involved in critical signaling pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on functional groups:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-acetamidophenyl)carbamoylbenzoateAcetamido group instead of hydroxyPotential anti-cancer activity
2-(2-Oxopyrrolidin-1-yl)ethyl benzoateLacks hydroxyl groupLower activity compared to target
N-(4-Hydroxyphenyl)-2-pyrrolidinoneSimilar phenolic structureExhibits neuroprotective effects

This table highlights how the unique combination of structural features in this compound may confer enhanced therapeutic effects compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent. The compound's ability to induce apoptosis was notably observed in breast cancer cells .
  • Binding Affinity Studies : Interaction studies using surface plasmon resonance have indicated that this compound may bind effectively to specific proteins involved in cancer progression, potentially modulating their activity .
  • Pharmacological Profiles : Further research is needed to elucidate the full pharmacological profile, including dose-response relationships and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate, and how is purity validated?

  • Methodology : Multi-step organic synthesis typically involves coupling 4-hydroxyphenylcarbamoyl-pyrrolidinone intermediates with ethyl 4-aminobenzoate via carbodiimide-mediated amidation. Key steps include protecting the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions. Post-synthesis purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for functional group verification. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. Which spectroscopic techniques are critical for characterizing the carbamoyl and ester functional groups?

  • FT-IR : Carbamoyl C=O stretches appear at ~1680–1650 cm⁻¹, while ester C=O absorbs at ~1740–1720 cm⁻¹.
  • NMR : The ester ethoxy group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in ¹H NMR. The carbamoyl NH proton resonates as a broad singlet at ~8.5–9.5 ppm. ¹³C NMR confirms carbonyl carbons (ester at ~165–170 ppm, carbamoyl at ~155–160 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antiproliferative assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity.
  • Enzyme inhibition studies : Test interactions with targets like cyclooxygenase-2 (COX-2) or kinases via fluorometric/colorimetric assays. Dose-response curves (IC₅₀ calculations) and molecular docking (PDB structures) guide mechanistic hypotheses .

Advanced Research Questions

Q. How can conformational analysis of the 2-oxopyrrolidin-1-yl moiety inform reactivity and target interactions?

  • Methodology : X-ray crystallography (using SHELX for refinement ) reveals puckering parameters (Cremer-Pople coordinates ). The 2-oxopyrrolidin-1-yl ring adopts an envelope conformation, with the carbonyl oxygen out-of-plane, influencing hydrogen bonding with biological targets.
  • Impact : Conformational flexibility affects binding kinetics; molecular dynamics simulations (AMBER/CHARMM) predict stable conformers in aqueous vs. hydrophobic environments .

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes during synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in amidation, favoring high yields but risking racemization.
  • Chiral catalysts (e.g., BINOL-derived phosphoric acids) control stereochemistry at the carbamoyl nitrogen. Kinetic studies (HPLC-MS monitoring) optimize temperature (60–80°C) and reaction time (12–24 hrs) to minimize epimerization .

Q. When discrepancies arise between crystallographic data and computational models, how are these resolved?

  • Validation : Cross-check SHELX-refined crystallographic data (e.g., bond lengths, angles) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in torsional angles may indicate dynamic disorder in crystals or solvent effects.
  • Resolution : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., π-stacking, H-bonding) that stabilize unexpected conformations .

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